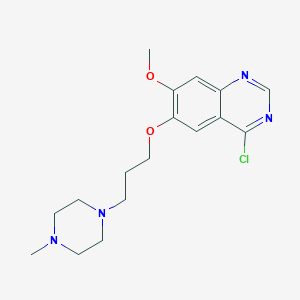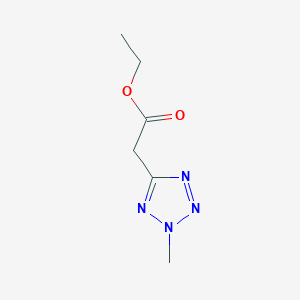
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
Overview
Description
1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione, also known as TTB, is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing two sulfur atoms, a thiophene ring, and a butane-1,4-dione ring. TTB has been studied for its potential to be used in a variety of fields, including pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- Regioselective Carbon–Carbon Bond Cleavage : Solhnejad et al. (2013) explored the synthesis of substituted phenylhydrazono derivatives and demonstrated regioselective carbon–carbon bond cleavage in these compounds, showcasing the utility of 1-(thiophen-2-yl) derivatives in synthetic chemistry (Solhnejad et al., 2013).
- Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) reported a method for photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl) derivatives, highlighting their potential in creating complex polyheterocyclic structures (Zhang et al., 2017).
Electropolymerization and Electrochemical Applications
- Electropolymerization of Copper(II) Complexes : Oyarce et al. (2017) synthesized β-diketone copper(II) complexes using 1-(thiophen-2-yl) derivatives, demonstrating their potential in electropolymerization and as components in modified electrodes (Oyarce et al., 2017).
- Synthesis of Double Dithienylpyrroles Derivatives : Wang et al. (2011) synthesized double dithienylpyrroles derivatives using 1,4-di(thiophen-2-yl) butane-1,4-dione, which showed promising electrochromic and fluorescence properties, indicating their application in electronic and photonic devices (Wang et al., 2011).
Optical and Luminescent Properties
- Charge-Density Analysis in Semiconductor Synthesis : Ahmed et al. (2016) conducted a study on the charge densities of 1,4-bis(5-hexyl-2-thienyl) derivatives, which are precursors in semiconductor synthesis, demonstrating their importance in the field of organic electronics (Ahmed et al., 2016).
- Synthesis and Luminescence of Europium (III) Complex : Liu et al. (2013) synthesized a β-diketone ligand using 1-(4-ethyl-4H-thieno[3,2-b]indol-6-yl)-4,4,4-trifluoro derivatives, leading to a europium (III) complex that exhibited red-emission, signifying its application in luminescent materials (Liu et al., 2013).
Chemosensors and Analytical Applications
- Naphthoquinone Based Chemosensors : Gosavi-Mirkute et al. (2017) developed chemosensors based on 2-((thiophen-2-yl)methylamino) derivatives, which exhibited selectivity towards Cu2+ ions, indicating their potential in metal ion detection (Gosavi-Mirkute et al., 2017).
Synthesis of Dihydropyrimidine and Pyrimidinone Derivatives
- Facile Synthesis of Pyrimidinone Derivatives : Liang-ce et al. (2016) demonstrated the synthesis of dihydropyrimidin-2(1H)-one derivatives from 4,4,4-trifluoro-1-(thien-2-yl) derivatives, showcasing their utility in organic synthesis and pharmaceutical research (Liang-ce et al., 2016).
properties
IUPAC Name |
1-thiophen-2-yl-4-thiophen-3-ylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-10(9-5-7-15-8-9)3-4-11(14)12-2-1-6-16-12/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVPHQQAQJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522092 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89814-55-1 | |
| Record name | 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



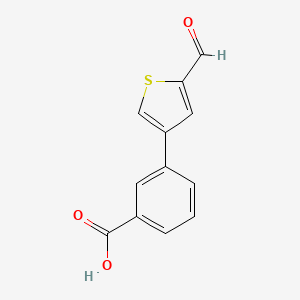
![3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3058423.png)
![(2'-Amino[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3058424.png)
![2-Mercapto-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3058425.png)
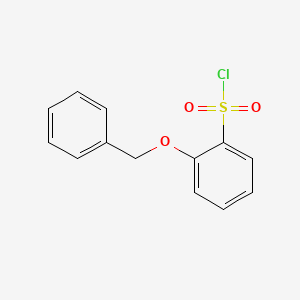
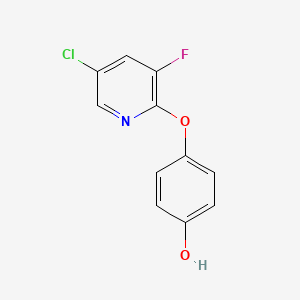
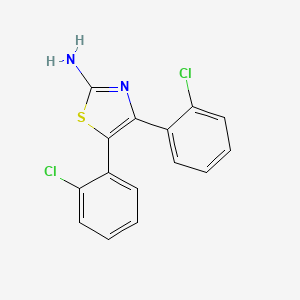
![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)
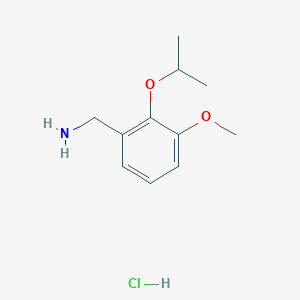
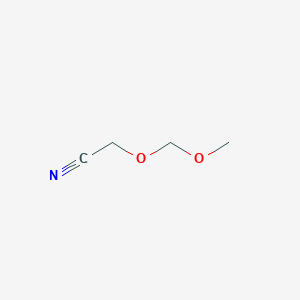
![3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B3058436.png)
